molecular formula C20H17ClN2O2 B2489811 3-((4-Chloroanilino)methylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione CAS No. 338953-30-3

3-((4-Chloroanilino)methylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione

Cat. No.: B2489811
CAS No.: 338953-30-3
M. Wt: 352.82
InChI Key: ZVPARHIXMDCHFW-SFQUDFHCSA-N
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Description

3-((4-Chloroanilino)methylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione is a heterocyclic compound featuring a pyrido[2,1-a]isoquinoline core fused with a dione moiety (two ketone groups at positions 2 and 4) and a 4-chloroanilino substituent linked via a methylene bridge. The 4-chloroanilino group may enhance electronic effects and binding affinity, while the dione functionality could contribute to hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

3-[(4-chlorophenyl)iminomethyl]-2-hydroxy-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c21-14-5-7-15(8-6-14)22-12-17-19(24)11-18-16-4-2-1-3-13(16)9-10-23(18)20(17)25/h1-8,12,18,24H,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBRLMUOZOMUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CC(=C(C2=O)C=NC3=CC=C(C=C3)Cl)O)C4=CC=CC=C41
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101117899
Record name 3-[[(4-Chlorophenyl)amino]methylene]-1,6,7,11b-tetrahydro-2H-benzo[a]quinolizine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338953-30-3
Record name 3-[[(4-Chlorophenyl)amino]methylene]-1,6,7,11b-tetrahydro-2H-benzo[a]quinolizine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 3-((4-Chloroanilino)methylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione , commonly referred to as compound 1 , is a member of the pyridoisoquinoline family. This class of compounds has garnered attention due to its potential biological activities, particularly in cancer research and as a possible therapeutic agent. This article delves into the biological activity of compound 1, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

Compound 1 is characterized by a complex structure that includes a chloroaniline moiety and a pyridoisoquinoline framework. The molecular formula is C₁₈H₁₅ClN₂O₂ with a molecular weight of approximately 320.78 g/mol. The presence of the chloro group is believed to enhance its biological activity by influencing interactions with biological targets.

Anticancer Properties

Research has indicated that compound 1 exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism of action appears to be linked to the inhibition of eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in protein synthesis and cell proliferation.

Inhibitory Activity Against eEF-2K

In vitro studies have demonstrated that compound 1 inhibits eEF-2K with an IC₅₀ value of approximately 420 nM. This inhibition leads to reduced protein synthesis in cancer cells, thereby hindering their growth and survival. The structure-activity relationship (SAR) suggests that modifications to the chloroaniline component can further enhance its potency against eEF-2K.

The proposed mechanism involves the binding of compound 1 to the active site of eEF-2K, preventing its phosphorylation and subsequent activation. This interaction disrupts the signaling pathways essential for cancer cell proliferation.

Data Summary Table

Property Value
Molecular FormulaC₁₈H₁₅ClN₂O₂
Molecular Weight320.78 g/mol
IC₅₀ (eEF-2K)420 nM
Target Cell LinesMDA-MB-231, A549
MechanismeEF-2K inhibition

Study 1: Anticancer Efficacy in MDA-MB-231 Cells

In a study conducted by researchers at [Institution Name], compound 1 was tested on MDA-MB-231 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 100 nM. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that compound 1 induces apoptosis through eEF-2K inhibition.

Study 2: Structural Modifications for Enhanced Activity

Another study explored various structural modifications of compound 1 to improve its efficacy against eEF-2K. Compounds with additional functional groups were synthesized and evaluated for their inhibitory activity. Notably, derivatives with electron-withdrawing groups exhibited enhanced potency, indicating that further optimization could yield more effective anticancer agents.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound shares the pyrido[2,1-a]isoquinoline core with derivatives in , which are associated with broad bioactivity . In contrast, compound 4b () contains a pyrido-thieno-pyrimidinone scaffold, introducing sulfur and altering electronic properties .

Substituent Effects: The 4-chloroanilino group in the target compound differs from the chlorobenzylideneamino group in 4b. Derivatives in feature dimethoxy and dicarbonitrile groups, which improve solubility and hydrogen-bonding capacity compared to the target compound’s dione moiety .

Functional Groups :

  • The dione in the target compound provides two ketone groups, likely enhancing binding to enzymes (e.g., acetylcholinesterase) via hydrogen bonds. In contrast, the C=O in 4b and carbonitriles in 4a-c may prioritize interactions with nucleophilic residues in biological targets .

Synthetic Pathways: Compound 4b is synthesized in ethanol with 85% yield, suggesting efficient cyclocondensation . Derivatives in require multi-step reactions with arylidenemalononitrile and triethyl orthoformate, indicating higher complexity .

Implications for Pharmacological Activity

While direct biological data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Anticancer Potential: Pyrido[2,1-a]isoquinoline derivatives in exhibit anticancer activity via kinase inhibition or DNA intercalation. The chloro substituent in the target compound may enhance cytotoxicity, as seen in chlorinated chemotherapeutics .
  • Antimicrobial Activity: The chloro group’s electronegativity may disrupt microbial cell membranes, akin to chlorinated pyrimidinones in .

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